molecular formula C11H11ClFN3 B1479567 3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092103-98-3

3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1479567
CAS RN: 2092103-98-3
M. Wt: 239.67 g/mol
InChI Key: BYLMJXICTDVDDC-UHFFFAOYSA-N
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Description

3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, also known as 3-CMFE-pyrazole, is a synthetic molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of pyrazole and has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent. In addition, 3-CMFE-pyrazole has been used in the development of new drugs and in the study of enzyme-mediated reactions.

Scientific Research Applications

Synthesis and Characterization

  • Novel pyrazole and pyridine derivatives have been synthesized and characterized, demonstrating the chemical reactivity and potential for diverse applications in materials science and molecular engineering. For example, a study by Ge et al. (2014) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, highlighting the fluorescence spectral characteristics and molecular orbital correlations (Ge et al., 2014).

Catalytic Applications

  • Pyrazolylmethylpyridine metal complexes have shown efficacy as catalysts in oligomerization reactions, underscoring the role of solvent and co-catalyst in product distribution. This suggests potential applications in polymer synthesis and industrial chemistry (Nyamato et al., 2014).

Antioxidant and Antimicrobial Activities

  • A study by Bonacorso et al. (2015) synthesized a series of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, showing promising antioxidant and antimicrobial activities. This underscores the potential of these compounds in pharmaceutical and biomedical applications (Bonacorso et al., 2015).

Molecular Reporters

  • The development of simple and efficient molecular reporters combining electron transfer and charge transfer in functional dyes suggests applications in analytical chemistry, highlighting the utility of pyrazoline derivatives as chemosensors (Rurack & Bricks, 2001).

Anticancer Activity

  • Novel fluoro substituted benzo[b]pyran derivatives, including pyrazole and pyridine functionalities, have shown anti-lung cancer activity, indicating the potential for therapeutic applications (Hammam et al., 2005).

properties

IUPAC Name

3-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-7-10-6-11(15-16(10)5-3-13)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLMJXICTDVDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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